ALC-0315

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

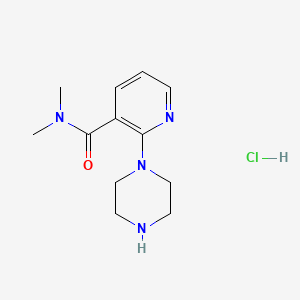

ALC-0315, also known as ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic lipid . Its primary target is the messenger RNA (mRNA) that carries the genetic information for the SARS-CoV-2 spike protein formation in the human body .

Mode of Action

This compound forms lipid nanoparticles (LNPs) that encapsulate and protect the otherwise fragile mRNA . These nanoparticles promote the uptake of therapeutically effective nucleic acids such as oligonucleotides or mRNA both in vitro and in vivo . Below physiological pH, this compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the mRNA, which is anionic .

Biochemical Pathways

When this compound interacts with the acidic endosome, the tertiary amine becomes protonated and forms cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase . This phase promotes endosomal escape and the release of the mRNA into the cytosol .

Pharmacokinetics

It is known that this compound plays a crucial role in the function of lnps by stabilizing the negatively charged mrna . The nature and site of chemical alterations in this compound resulting from forced degradation have been elucidated using structurally diagnostic fragment ions produced by electron-activated dissociation (EAD) .

Result of Action

Once the lipid nanoparticle which encapsulates the mRNA has been absorbed into antigen-presenting cells (a process called receptor-mediated endocytosis), the more acidic environment within the endosome fully protonates the this compound. As a result, the nanoparticle releases its payload of mRNA . This mRNA then triggers the body to naturally produce antibodies and stimulates immune cells to protect against COVID-19 .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The acidic environment within the endosome is crucial for the full protonation of this compound and the subsequent release of mRNA . Furthermore, the effectiveness of this compound can be attenuated by lipid impurities in the LNP .

Biochemische Analyse

Biochemical Properties

Lipid ALC-0315 plays a crucial role in incorporating and protecting the negatively charged RNA payload, facilitating its penetration and release . Below physiological pH, Lipid this compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the messenger RNA (mRNA), which is anionic .

Cellular Effects

Lipid this compound is a key component of the lipid nanoparticles used to encapsulate the mRNA in the Biontech–Pfizer COVID-19 vaccine . These nanoparticles promote the uptake of therapeutically effective nucleic acids such as oligonucleotides or mRNA both in vitro and in vivo . When Lipid this compound interacts with the acidic endosome, the tertiary amine becomes protonated and forms cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase. This phase promotes endosomal escape and the release of the mRNA into the cytosol .

Molecular Mechanism

The chemical properties of Lipid this compound as a tertiary amine mean that its cation can form an ionic bond to the messenger RNA which carries the genetic information for the SARS-CoV-2 spike protein formation in the human body . Once the lipid nanoparticle which encapsulates the mRNA has been absorbed into antigen-presenting cells (a process called receptor-mediated endocytosis) the more acidic environment within the endosome fully protonates the Lipid this compound. As a result, the nanoparticle releases its payload of mRNA .

Temporal Effects in Laboratory Settings

Lipid this compound was found to be stable after an approximately 4-hour incubation with hepatocytes from various species . This suggests that Lipid this compound has good stability in biological systems, which is crucial for its role in mRNA delivery.

Dosage Effects in Animal Models

The toxicity of the Lipid this compound was assessed in one species as part of the repeat dose study with the vaccine

Metabolic Pathways

In vitro and in vivo studies indicated Lipid this compound is metabolized slowly by hydrolytic metabolism of the ester and amide functionalities, respectively, across the species evaluated .

Transport and Distribution

Lipid this compound is an ionizable cationic lipid used in combination with other lipids to form lipid nanoparticles (LNPs). Cationic lipids are used to complex negatively charged nucleic acid cargo and make up the center of an LNP delivery system .

Subcellular Localization

Given its role in forming lipid nanoparticles for mRNA delivery, it is likely to be found in the cytoplasm after endocytosis, where it facilitates the release of mRNA .

Vorbereitungsmethoden

Die Herstellung von ALC-0315 wurde erstmals 2017 in einer Patentanmeldung von Acuitas Therapeutics beschrieben . Der Syntheseweg beinhaltet eine reduktive Aminierungsreaktion, bei der 4-Aminobutanol mit einem Lipidaldehyd unter Verwendung von Natriumtriacetoxyborhydrid als Reduktionsmittel kondensiert wird, um die intermediären Imine in das Amin des Produkts umzuwandeln . Die Reaktion kann wie folgt zusammengefasst werden:

2(C8H17)(C6H13)CHCO2(CH2)5CHO+H2N(CH2)4OH+2NaBH(O2CCH3)3→ALC−0315

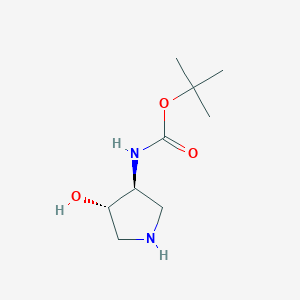

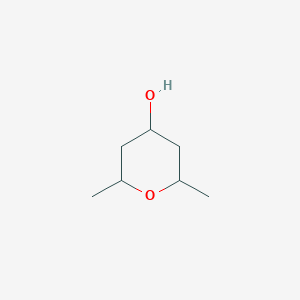

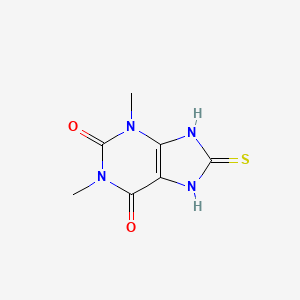

Ein anderes Verfahren beinhaltet die azeotrope Dehydratisierung von 6-halogeniertem Hexanol, 2-Hexyldecansäure und einem wassertragenden Mittel, um eine Veresterungsreaktion durchzuführen, gefolgt von einer Aminierungsreaktion mit 4-Aminobutanol in Gegenwart eines Säurebinders {_svg_4}.

Analyse Chemischer Reaktionen

ALC-0315 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

ALC-0315 wird hauptsächlich in der Formulierung von Lipid-Nanopartikeln für die mRNA-Abgabe verwendet. Diese Nanopartikel sind entscheidend für die Stabilität und Abgabe von mRNA in Impfstoffen, wie z. B. dem Pfizer-BioNTech-COVID-19-Impfstoff . Die Lipid-Nanopartikel schützen die mRNA vor dem Abbau und erleichtern ihre Aufnahme durch Zellen, wodurch die Expression des kodierten Proteins gefördert wird . Zusätzlich wird this compound in der Forschung an Nukleinsäuretherapeutika verwendet, darunter kleine interferierende RNA (siRNA) und Oligonukleotide .

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst seine Rolle in Lipid-Nanopartikeln. Wenn das Lipid-Nanopartikel, das die mRNA verkapselt, durch rezeptorvermittelte Endozytose in antigenpräsentierende Zellen aufgenommen wird, protoniert das saure Milieu im Endosom das this compound . Diese Protonierung führt zur Bildung eines Ammoniumkations, das mit der anionischen mRNA interagiert und die Freisetzung der mRNA in das Zytosol erleichtert . Die mRNA wird dann in das Zielprotein, wie z. B. das SARS-CoV-2-Spike-Protein, übersetzt, wodurch eine Immunantwort ausgelöst wird .

Vergleich Mit ähnlichen Verbindungen

ALC-0315 wird mit anderen ionisierbaren kationischen Lipiden verglichen, die in Lipid-Nanopartikelformulierungen verwendet werden. Ähnliche Verbindungen umfassen:

DLin-MC3-DMA: Ein kationisches Lipid, das in Lipid-Nanopartikelformulierungen für die siRNA-Abgabe verwendet wird.

SM-102: Ein ionisierbares Lipid, das im Moderna-COVID-19-Impfstoff verwendet wird.

This compound ist aufgrund seiner spezifischen Struktur einzigartig, die eine effiziente Verkapselung und Abgabe von mRNA ermöglicht, sowie aufgrund seiner Rolle im Pfizer-BioNTech-COVID-19-Impfstoff .

Eigenschaften

IUPAC Name |

6-[6-(2-hexyldecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWBEETXHOVFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336663 | |

| Record name | ALC-0315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036272-55-4 | |

| Record name | ALC-0315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2036272554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALC-0315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVX8DX713V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.